molecular formula C11H18N4O2 B2616911 tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 2137717-81-6

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No. B2616911
CAS RN: 2137717-81-6
M. Wt: 238.291
InChI Key: WEIXBFGBRMKOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, also known as TAPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TAPAC belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been shown to inhibit HDACs by binding to the active site of the enzyme, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the treatment of cancer. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate symptoms associated with inflammatory diseases. Additionally, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been found to inhibit the replication of several viruses, which can have important implications for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate in lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in disease progression. Additionally, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been shown to exhibit a wide range of biological activities, which can provide insights into the mechanisms underlying various diseases. However, one of the limitations of using tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate. One of the areas of interest is the development of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the inhibitory activity of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate against HDACs and other enzymes. Additionally, the potential of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate as an antiviral agent is an area of active research, and further studies are needed to determine its efficacy against a wider range of viruses.

Synthesis Methods

The synthesis of tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves a multi-step process that starts with the reaction between tert-butyl 3-bromopyruvate and 5-amino-1H-pyrazole in the presence of a base. This reaction results in the formation of tert-butyl 3-(5-amino-1H-pyrazol-1-yl)acrylate, which is then subjected to a cyclization reaction with the help of an aziridine reagent. The final product, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate, is obtained after purification and isolation steps.

Scientific Research Applications

Tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs), which play a crucial role in the progression of various diseases, including cancer. tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has been found to inhibit the replication of several viruses, including HIV-1 and HCV.

properties

IUPAC Name

tert-butyl 3-(5-aminopyrazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIXBFGBRMKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

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